molecular formula C14H20N2O B11877125 5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11877125
M. Wt: 232.32 g/mol
InChI Key: LEUCEWVWSFMQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the desired oxazepine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to undergo various chemical transformations suggests it can interact with multiple biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is unique due to its specific spiro linkage and the presence of both oxazepine and piperidine rings.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

5-methylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C14H20N2O/c1-16-11-8-14(6-9-15-10-7-14)17-13-5-3-2-4-12(13)16/h2-5,15H,6-11H2,1H3

InChI Key

LEUCEWVWSFMQDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCNCC2)OC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.